Home > Products > Screening Compounds P84297 > 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide - 902909-97-1

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-2813552
CAS Number: 902909-97-1
Molecular Formula: C23H17F3N4O2S
Molecular Weight: 470.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Azaquinazolinone derivatives are heterocyclic compounds that have shown promising results as antagonists for the chemokine receptor CXCR3 [, , , , ]. These compounds typically feature substitutions at various positions on the core pyrido[2,3-d]pyrimidin-4-one ring, which contribute to their binding affinity and selectivity for CXCR3.

Molecular Structure Analysis

The molecular structure of 8-azaquinazolinone derivatives is characterized by the planar, aromatic pyrido[2,3-d]pyrimidin-4-one ring system. Substituents at different positions influence the overall shape and electronic properties of the molecule. Computational methods like molecular modeling and docking studies are often used to understand the spatial arrangement and interactions of these compounds with the CXCR3 binding site [].

Mechanism of Action

8-Azaquinazolinone derivatives act as allosteric antagonists of the CXCR3 receptor [, ]. They bind to a site distinct from the orthosteric binding site of the endogenous ligands (CXCL9, CXCL10, and CXCL11). This binding interaction modulates the receptor conformation, inhibiting the binding and signaling of the chemokine ligands and preventing downstream signaling events like cell migration and activation [, ].

Applications
  • Rheumatoid arthritis []: CXCR3 is involved in the migration of inflammatory cells to the joints, contributing to joint damage. CXCR3 antagonists could potentially alleviate these symptoms.
  • Multiple sclerosis []: CXCR3 is involved in the infiltration of immune cells into the central nervous system. CXCR3 antagonists might be able to suppress this inflammatory response.
  • Psoriasis []: CXCR3 is upregulated in psoriatic skin lesions. Blocking CXCR3 could potentially reduce inflammation and improve skin symptoms.

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It demonstrates oral bioavailability and exhibits dose- and time-dependent pharmacokinetics in humans. This compound is metabolized by CYP3A, leading to the formation of two primary metabolites, M1 (a pyridyl N-oxide) and M2 (an O-deethylated derivative). Notably, M2 inhibits CYP3A, contributing to the time-dependent pharmacokinetics of AMG 487.

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 acts as a high-affinity CXCR3 antagonist. It features a piperazinyl-piperidine structure with two basic groups and a rigid, elongated conformation. Research suggests that VUF11211 binds to CXCR3 in an allosteric manner, targeting the major pocket within the transmembrane domains of the receptor.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472/NBI-74330 is a potent and selective nonpeptidergic CXCR3 antagonist. It exhibits noncompetitive antagonism and inverse agonism at CXCR3, effectively blocking the actions of chemokines like CXCL10 and CXCL11.

{1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: VUF5834 belongs to the 3H-quinazolin-4-one class of CXCR3 antagonists. While it shares the CXCR3 antagonism with other listed compounds, its structure differs significantly due to the quinazolinone core instead of the pyrido[2,3-d]pyrimidinone core.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

    CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

    • Compound Description: CCT196969 is identified as a panRAF inhibitor, meaning it targets all isoforms of the RAF kinase. Its development focused on combating aberrant mitogen-activated protein kinase (MAPK) signaling in melanoma. Research indicates limited brain distribution of this compound, potentially due to efflux mechanisms at the blood-brain barrier.

    Properties

    CAS Number

    902909-97-1

    Product Name

    2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

    IUPAC Name

    2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

    Molecular Formula

    C23H17F3N4O2S

    Molecular Weight

    470.47

    InChI

    InChI=1S/C23H17F3N4O2S/c24-23(25,26)16-8-4-9-17(12-16)28-19(31)14-33-22-29-20-18(10-5-11-27-20)21(32)30(22)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,28,31)

    InChI Key

    WIGHKQPYBIARJC-UHFFFAOYSA-N

    SMILES

    C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.